molecular formula C18H18O4 B3099790 (2E)-3-(2,3-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one CAS No. 1354941-90-4

(2E)-3-(2,3-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one

Cat. No. B3099790
CAS RN: 1354941-90-4
M. Wt: 298.3 g/mol
InChI Key: XQHVQEHLQQJKBD-VAWYXSNFSA-N
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Description

(2E)-3-(2,3-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, also known as curcumin, is a natural polyphenol compound found in the rhizome of turmeric (Curcuma longa). It has been widely studied for its various biological and pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.

Scientific Research Applications

Antioxidant Activity

  • A study by Sulpizio et al. (2016) explored the synthesis and structure of various 2'-aminochalcone derivatives, including compounds structurally similar to (2E)-3-(2,3-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one. They assessed the antioxidant activity of these compounds, finding that certain derivatives exhibited strong antioxidant properties (Sulpizio et al., 2016).

Crystallographic and Geometric Analysis

  • Yathirajan et al. (2007) and Jasinski et al. (2011) conducted studies focusing on the crystal structures of similar chalcone derivatives. These studies provide insights into the geometric parameters and crystallographic data of these compounds, which are crucial for understanding their physical and chemical properties (Yathirajan et al., 2007); (Jasinski et al., 2011).

Synthesis and Characterization

  • Research by Tayade & Waghmare (2016) and Sadgir et al. (2020) includes the synthesis and characterization of chalcone derivatives, offering insights into the chemical structure and properties of these compounds, which can be relevant for understanding this compound (Tayade & Waghmare, 2016); (Sadgir et al., 2020).

Semiconducting Properties

  • A study by Irfan et al. (2017) investigated chalcone derivatives for their semiconducting properties, highlighting the influence of methoxy groups on the semiconducting behavior of these materials, which could be relevant to the compound (Irfan et al., 2017).

Antiproliferative Activity

  • Nurieva et al. (2015) synthesized combretastatin derivatives, including compounds related to this compound, and examined their cytotoxicity against human epithelial lung carcinoma cells, revealing potential antiproliferative activities (Nurieva et al., 2015).

Photophysical Properties

  • Studies by Singh & Kanvah (2001) and Asiri et al. (2017) explored the photophysical properties of diarylethenes and DMHP dye, respectively. These investigations provide insights into the absorption, fluorescence, and solvatochromic properties of compounds structurally similar to this compound, which are crucial for applications in photonics and materials science (Singh & Kanvah, 2001); (Asiri et al., 2017).

properties

IUPAC Name

(E)-3-(2,3-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-20-16-9-5-4-8-14(16)15(19)12-11-13-7-6-10-17(21-2)18(13)22-3/h4-12H,1-3H3/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHVQEHLQQJKBD-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C=CC2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)/C=C/C2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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